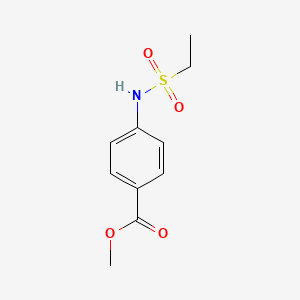

Methyl 4-ethanesulfonamidobenzoate

Übersicht

Beschreibung

Methyl 4-ethanesulfonamidobenzoate is a compound that can be synthesized through various chemical reactions. It is related to a family of compounds that have been studied for their reactivity and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to methyl 4-ethanesulfonamidobenzoate often involves condensation reactions. For instance, methyl 2-(p-toluenesulfonamido)benzoate was prepared by condensing methyl 2-aminobenzoate with 4-methylbenzenesulfonyl chloride . Similarly, compounds like methyl 4-hydroxybenzoate have been synthesized from related precursors, indicating a common strategy of using condensation reactions for such molecules .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was confirmed using these methods, and its molecular structure was optimized using density functional theory (DFT) . The molecular structure of methyl 2-(p-toluenesulfonamido)benzoate was also determined from single-crystal X-ray diffraction data, revealing an intramolecular N—H⋯O hydrogen-bonding interaction .

Chemical Reactions Analysis

The reactivity of these compounds is a subject of interest. For instance, 4-Methyl-N-sulfinylbenzolsulfonamid is a highly reactive enophile, and its reactions with alkenes have been investigated to understand structure-reactivity correlations and regio- and stereospecificity . The study of hydrodesulfurization of 4-methyl-dibenzothiophene provides insights into the transformation mechanisms of alkyl-dibenzothiophenes, which is relevant for understanding the chemical behavior of methyl 4-ethanesulfonamidobenzoate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was studied for its global chemical reactivity descriptors, natural population analysis, thermodynamic properties, and non-linear optical properties . Methyl 4-hydroxybenzoate's properties were analyzed using computational calculations, and the experimental FT-IR spectrum was compared with computed vibrational spectra . The dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate was investigated for its physicochemical properties through MEP, FMOs, and Hirshfeld surfaces analysis .

Wissenschaftliche Forschungsanwendungen

Material Science and Chemical Properties

- Crystal Structure and Computational Analysis : A study explored the crystal structure of methyl 4-hydroxybenzoate, also known as methyl paraben, revealing its molecular interactions and potential pharmaceutical applications. Computational methods, including Hartree Fock and Density Functional Theory, were used to understand its properties, indicating its utility in various applications due to its molecular determinants (Sharfalddin et al., 2020).

Analytical and Environmental Chemistry

- Electrochemical Sensors : Research into the development of sensors for detecting methyl paraben has led to the creation of molecularly imprinted polymer sensors, demonstrating selective sensitivity and potential for monitoring environmental and pharmaceutical samples (Soysal, 2021).

- Environmental Contaminants Extraction : Innovations in the extraction of benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples through microwave-assisted extraction techniques highlight the environmental impact of these compounds and the importance of monitoring their presence (Speltini et al., 2016).

Pharmacological and Biological Studies

- Photodynamic Therapy : A new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, shows high singlet oxygen quantum yield, indicating its potential use as a Type II photosensitizer in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Advanced Chemical Synthesis

- Reactivity and Synthesis : Studies on the kinetics and mechanisms of reactions involving methyl 4-hydroxybenzoate, including hydrolysis and ethanolysis, provide insights into synthetic pathways and chemical transformations relevant to pharmaceutical and cosmetic industries (Tjahjono et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 4-ethanesulfonamidobenzoate is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including Methyl 4-ethanesulfonamidobenzoate, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they inhibit the enzymes involved in folic acid synthesis, thereby preventing the production of DNA in bacteria .

Biochemical Pathways

The primary pathway affected by Methyl 4-ethanesulfonamidobenzoate is the deesterification of sulfonylurea herbicides . This process involves the removal of an ester group from the compound, resulting in the formation of corresponding deesterified derivatives .

Result of Action

The result of Methyl 4-ethanesulfonamidobenzoate’s action is the inhibition of DNA synthesis in bacteria, due to the disruption of folic acid production . This leads to the inability of the bacteria to replicate, thereby inhibiting their growth and proliferation .

Eigenschaften

IUPAC Name |

methyl 4-(ethylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-16(13,14)11-9-6-4-8(5-7-9)10(12)15-2/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXRIPLLJYIGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-ethanesulfonamidobenzoate | |

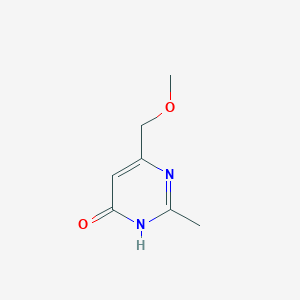

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)